molecular formula C7H13ClN2O B2916331 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride CAS No. 2044722-91-8

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride

Cat. No.: B2916331
CAS No.: 2044722-91-8
M. Wt: 176.64
InChI Key: WQLMUFICAWMJCT-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[421]nonan-4-one hydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form different products.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or inhibit specific biological processes, making it a valuable tool in research.

Comparison with Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonan-9-one: Another bicyclic compound with similar structural features but different reactivity.

    2,6-Diazabicyclo[3.2.1]octan-3-one: A smaller bicyclic compound with distinct chemical properties.

Uniqueness: 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is unique due to its specific ring structure and the presence of both nitrogen atoms and a ketone group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Biological Activity

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes two nitrogen atoms within its framework. This unique arrangement contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₈H₁₄ClN₂O
  • Molecular Weight : 188.66 g/mol
  • Solubility : Soluble in water due to its hydrochloride form, enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for several enzymes, modulating their activity through competitive or non-competitive mechanisms.
  • Receptor Interaction : It has shown potential as a ligand for opioid receptors, indicating possible analgesic effects comparable to morphine but with fewer side effects .
  • Induction of Apoptosis : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, particularly HepG2 cells, demonstrating selective toxicity towards malignant cells while sparing normal fibroblasts .

Anticancer Activity

A significant area of research focuses on the anticancer properties of 3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives:

  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. For instance, compound 4e showed a 50% cell death rate in HepG2 cells when combined with polyamines, enhancing its efficacy .
CompoundCell LineCell Death (%)Notes
4cHepG256Induces apoptosis
4eHepG250Enhanced by polyamines
4eWI-3820Lower toxicity in normal cells

Analgesic Properties

Research has also indicated the potential use of this compound as an analgesic:

  • Opioid Receptor Agonism : Compounds based on the diazabicyclo structure have been shown to bind effectively to mu (μ), delta (δ), and kappa (κ) opioid receptors, suggesting they could serve as effective pain management alternatives with reduced side effects compared to traditional opioids .

Case Studies and Applications

  • Study on Orexin Receptor Antagonism :
    • A study highlighted the synthesis of constrained diazepanes based on the diazabicyclo framework that exhibited good oral bioavailability and sleep-promoting activity in animal models. This suggests potential applications in treating sleep disorders .
  • Enzyme Mechanism Studies :
    • The compound has been utilized to study enzyme mechanisms, particularly in understanding how structural modifications can enhance or inhibit enzyme activity, providing insights into drug design strategies for various diseases.

Properties

IUPAC Name

3,9-diazabicyclo[4.2.1]nonan-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-6(9-5)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLMUFICAWMJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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